4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran
Overview
Description
4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C11H12BrFO. It consists of a tetrahydropyran ring substituted with a 5-bromo-2-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran typically involves the reaction of 5-bromo-2-fluorobenzene with tetrahydropyran under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the tetrahydropyran, followed by nucleophilic substitution with 5-bromo-2-fluorobenzene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tetrahydropyran ring can be oxidized to form lactones or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine substituents, leading to different hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce lactones or ketones .
Scientific Research Applications
4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the compound’s structure and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-chlorophenyl)tetrahydro-2H-pyran
- 4-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran
- 4-(5-Bromo-2-nitrophenyl)tetrahydro-2H-pyran
Uniqueness
4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of halogens can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-(5-bromo-2-fluorophenyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNSKACGFGJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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